molecular formula C17H17NO4S2 B015058 Benzophenone-4-carboxamidoethyl Methanethiosulfonate CAS No. 887352-65-0

Benzophenone-4-carboxamidoethyl Methanethiosulfonate

Cat. No. B015058
M. Wt: 363.5 g/mol
InChI Key: YIUXLJAIGUUOOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzophenones, including derivatives similar to Benzophenone-4-carboxamidoethyl Methanethiosulfonate, can be synthesized through various chemical methods. A study on the synthesis of related compounds found that benzophenone derivatives can be obtained by the oxidation of corresponding precursors, leading to different structural modifications (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Molecular Structure Analysis

Benzophenones typically have planar molecular structures, which contribute to their chemical properties. Research on related compounds has revealed that these structures can be packed in various arrangements like herringbone or "pitched" π-stacking, influencing their physical properties and applications in fields like organic semiconductors (Wang, Nakamura, Sugino, & Takimiya, 2017).

Chemical Reactions and Properties

The chemical reactivity of benzophenone derivatives, including the potential for nucleophilic addition reactions, is an area of interest. For example, one study reported on the reactions of benzophenone derivatives with sulfur- and oxygen-containing nucleophiles, leading to various products (Pouzet et al., 1998).

Physical Properties Analysis

Benzophenone derivatives have unique physical properties that are influenced by their molecular structure. For instance, the planar structure of these compounds can result in high mobility when used in certain applications like single-crystal organic field-effect transistors (Wang et al., 2017).

Chemical Properties Analysis

The chemical properties of benzophenones are largely determined by their functional groups and molecular structure. Studies have shown that these compounds can undergo various chemical transformations, leading to diverse molecules with potential applications in areas like π-conjugated materials for organic electronics (Arroyave, Richard, & Reynolds, 2012).

Scientific Research Applications

  • Biochemical Applications : Benzophenone photophores, like those found in Benzophenone-4-carboxamidoethyl Methanethiosulfonate, are used in biological chemistry, bioorganic chemistry, and material science due to their unique photochemical properties. They are suitable for both novice and expert photolabelers (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

  • Interaction with Ions : The interaction of triplet benzophenone-4-carboxylate with halide and pseudohalide ions leads to the formation of termolecular exciplexes. This interaction can affect the stability of organic compounds (Hurley, Linschitz, & Treinin, 1988).

  • Photoprotection and Absorption : Sunscreens containing benzophenone derivatives, such as benzophenone-3, show increased absorption and excretion in human plasma and urine after repeated application. This impacts their effectiveness in absorbing ultraviolet radiation (Janjua, Kongshoj, Andersson, & Wulf, 2008).

  • Environmental and Health Concerns : Benzophenone derivatives used as UV filters can pass through the placental barrier, affecting the fetal environment. Additionally, their presence in human serum suggests potential exposure risks and possible endocrine system interference (Vela-Soria et al., 2011).

  • Phototoxic Properties : Minor changes in the molecular structure of benzophenone derivatives can significantly alter their phototoxic properties. This is crucial in the development of products like sunscreens and other skincare products (Placzek, Dendorfer, Przybilla, Gilbertz, & Eberlein, 2013).

  • Phosphorescence Properties : Studies on the phosphorescence of benzophenone at enzyme active sites reveal unusual resistance to quenching, suggesting a rigid substrate environment, which is significant for biochemical and pharmacological research (Gioannini & Campbell, 1980).

Safety And Hazards

The safety and hazards associated with Benzophenone-4-carboxamidoethyl Methanethiosulfonate are not readily available from the search results. More detailed information might be found in Material Safety Data Sheets (MSDS) or similar safety data resources.


Future Directions

The future directions of research or applications involving Benzophenone-4-carboxamidoethyl Methanethiosulfonate are not readily available from the search results. More detailed information might be found in recent scientific literature or patent databases.


Please note that this information is based on available online resources and may not be fully comprehensive or up-to-date. For more detailed or specific information, consulting specialized chemical databases, scientific literature, or experts in the field is recommended.


properties

IUPAC Name

4-benzoyl-N-(2-methylsulfonylsulfanylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S2/c1-24(21,22)23-12-11-18-17(20)15-9-7-14(8-10-15)16(19)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUXLJAIGUUOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401050
Record name Benzophenone-4-carboxamidoethyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzophenone-4-carboxamidoethyl Methanethiosulfonate

CAS RN

887352-65-0
Record name Benzophenone-4-carboxamidoethyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Li, CS Weitzel, RJ Arnold, MG Oakley - Journal of molecular biology, 2009 - Elsevier
… coiled coil with higher resolution, we turned to site-directed cross-linking, using the photoactivatable, thiol-specific reagent benzophenone-4-carboxamidoethyl methanethiosulfonate (…
E Castellano - 2021 - search.proquest.com
… Benzophenone-4carboxamidoethyl methanethiosulfonate. It includes a methanethiosulfonate moiety shown in blue for SH coupling and a photoactivatable benzophenone moiety …
CS Weitzel - 2009 - search.proquest.com
… coiled coil with higher resolution, a site-directed crosslinking approach, using the photoactivatable, thiol-specific reagent benzophenone-4-carboxamidoethyl methanethiosulfonate (…
VM Waldman - 2011 - search.proquest.com
… Benzophenone-4-carboxamidoethyl methanethiosulfonate (BPMT) was attached to L797C via a thiol linkage. Photo-affinity crosslinking and subsequent peptide enrichment and …

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